molecular formula C18H31ClN2O2S B560243 N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride CAS No. 1217674-10-6

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride

Cat. No.: B560243
CAS No.: 1217674-10-6
M. Wt: 375.0 g/mol
InChI Key: UIZKHTBWJSUGOV-UNTBIKODSA-N
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Description

SB 258719 hydrochloride is a selective antagonist of the 5-HT7 receptor, developed by GlaxoSmithKline. This compound has been primarily used in scientific research to study the role of 5-HT7 receptors in various physiological and pathological processes .

Biochemical Analysis

Biochemical Properties

SB 258719 hydrochloride interacts with the 5-HT7 receptor, a subtype of the serotonin receptor . It has a high affinity for this receptor, with a pKi value of 7.5 . The interaction between SB 258719 hydrochloride and the 5-HT7 receptor is antagonistic, meaning it blocks the receptor and prevents it from activating .

Cellular Effects

SB 258719 hydrochloride’s antagonistic action on the 5-HT7 receptor can have various effects on cells. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism . The specific cellular effects can vary depending on the cell type and the overall cellular context .

Molecular Mechanism

At the molecular level, SB 258719 hydrochloride exerts its effects by binding to the 5-HT7 receptor and preventing its activation . This can lead to changes in gene expression and cellular processes, as the 5-HT7 receptor is involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 258719 hydrochloride can change over time. For example, it has been shown to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration

Dosage Effects in Animal Models

In animal models, the effects of SB 258719 hydrochloride can vary with different dosages. For instance, it has been shown to significantly attenuate the 5-CT-induced hypothermia at dosages ranging from 5 to 20 mg/kg .

Metabolic Pathways

Given its interaction with the 5-HT7 receptor, it may influence serotonin-related metabolic pathways .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute within various cellular compartments .

Subcellular Localization

Given its interaction with the 5-HT7 receptor, it may localize to areas of the cell where this receptor is present .

Preparation Methods

The synthesis of SB 258719 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SB 258719 hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of SB 258719 hydrochloride with modified functional groups.

Comparison with Similar Compounds

SB 258719 hydrochloride is unique in its high selectivity and potency as a 5-HT7 receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.

Properties

IUPAC Name

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZKHTBWJSUGOV-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217674-10-6
Record name SB-258719 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XS59Y8KJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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